Isothipendyl hydrochloride

Vue d'ensemble

Description

Le Chlorhydrate d'Isothipendyl est un antagoniste de l'histamine H1 de première génération principalement utilisé comme antiprurigineux. C'est un dérivé d'azaphénothiazine qui présente des propriétés antihistaminiques et anticholinergiques. Ce composé est généralement appliqué par voie topique pour soulager les démangeaisons associées aux réactions allergiques .

Méthodes De Préparation

Voies Synthétiques et Conditions de Réaction : La préparation du Chlorhydrate d'Isothipendyl implique la réaction de l'1-azaphénothiazine avec l'hydrure de sodium et l'acétonitrile anhydre sous protection d'azote. Le mélange réactionnel est chauffé à 30°C pendant une heure, suivi d'un reflux pendant deux heures. Par la suite, 1-para-toluène sulfonyl-2-N et N-diméthyl propylamine sont ajoutés, et le mélange est porté à reflux pendant trois heures supplémentaires. La masse réactionnelle est ensuite refroidie à température ambiante, et les matières non dissoutes sont filtrées. Du chlorure d'hydrogène sec est pompé dans la solution d'acétonitrile collectée pour obtenir des cristaux blancs de Chlorhydrate d'Isothipendyl .

Méthodes de Production Industrielle : La méthode de production industrielle du Chlorhydrate d'Isothipendyl suit un processus réactionnel continu, éliminant ainsi le besoin de séparation des produits intermédiaires. Cette méthode offre des avantages tels qu'un processus simple, un faible investissement en équipement et une pureté élevée (supérieure à 99%) et un rendement élevé (supérieur à 70%) du produit final .

Analyse Des Réactions Chimiques

Types de Réactions : Le Chlorhydrate d'Isothipendyl subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène.

Réduction : Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène.

Substitution : Cette réaction implique le remplacement d'un atome ou d'un groupe d'atomes par un autre.

Réactifs et Conditions Communs :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Les agents réducteurs courants comprennent l'hydrure de lithium aluminium et le borohydrure de sodium.

Substitution : Les réactifs courants comprennent les halogènes et les agents alkylants.

Produits Principaux : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des sulfoxydes ou des sulfones, tandis que la réduction peut produire des amines ou des alcools .

4. Applications de la Recherche Scientifique

Le Chlorhydrate d'Isothipendyl a un large éventail d'applications en recherche scientifique, notamment :

Chimie : Il est utilisé comme réactif dans diverses réactions chimiques et processus de synthèse.

Biologie : Il est utilisé dans des études relatives aux récepteurs de l'histamine et à leur rôle dans les réactions allergiques.

Médecine : Il est utilisé comme antiprurigineux pour traiter les démangeaisons associées aux réactions allergiques.

Industrie : Il est utilisé dans la production de produits pharmaceutiques et d'autres produits chimiques.

5. Mécanisme d'Action

Le Chlorhydrate d'Isothipendyl exerce ses effets en se liant sélectivement aux récepteurs de l'histamine H1, bloquant ainsi l'action de l'histamine endogène. Cela conduit à un soulagement temporaire des symptômes causés par l'histamine, tels que les démangeaisons et l'inflammation. De plus, le Chlorhydrate d'Isothipendyl présente des effets sédatifs, anticholinergiques et antiserotoninergiques .

Composés Similaires :

Prométhazine : Un autre antagoniste de l'histamine H1 de première génération présentant des propriétés antihistaminiques et sédatives similaires.

Prothipendyl : Un composé présentant des effets anticholinergiques et antiprurigineux similaires.

Unicité : Le Chlorhydrate d'Isothipendyl est unique en raison de sa structure chimique spécifique et de sa capacité à se lier sélectivement aux récepteurs de l'histamine H1. Cette spécificité lui permet d'atténuer efficacement les symptômes causés par l'histamine sans provoquer d'effets secondaires importants .

Applications De Recherche Scientifique

Clinical Applications

Isothipendyl hydrochloride is primarily utilized in dermatology and allergy treatments. Its applications include:

- Antipruritic : It provides relief from itching caused by insect bites, allergic reactions, and various dermatological conditions.

- Allergic Conditions : It is effective in managing symptoms of hay fever and other allergic responses.

- Topical Preparations : Formulations like Apaisyl gel® are used for localized treatment of pruritus .

Analytical Methods for Detection

Recent studies have focused on developing sensitive analytical methods to detect this compound in biological samples. Notable methods include:

Electrochemical Sensing

Research has demonstrated the electrochemical behavior of this compound using modified electrodes. A study investigated its oxidation peaks at a multiwalled carbon nanotube-modified glassy carbon electrode, revealing its potential for sensitive detection in biological fluids. The study found:

- Two oxidation peaks in Britton-Robinson buffer at pH 7.0.

- A linear relationship between peak current and concentration within the range of 1.25–55 μM.

- Limits of detection and quantification were established at 0.284 μM and 0.949 μM, respectively .

Spectrophotometric Methods

This compound has also been proposed as a reagent for the spectrophotometric determination of chromium(VI) in environmental samples. The reaction produces a red-colored species that can be quantitatively analyzed at 510 nm, demonstrating its versatility beyond pharmacological applications .

Case Studies

- Clinical Trial in Dermatology : A trial evaluated the efficacy of this compound (Nilergex) in treating dermatological conditions. Results indicated significant improvement in symptoms among participants with pruritus .

- Photodermatitis Study : A retrospective study identified isothipendyl-containing topical products as common causes of contact dermatitis among patients in photodermatology centers. The study highlighted the need for careful monitoring of adverse effects associated with topical antihistamines .

Comparative Analysis with Other Antihistamines

This compound shares structural similarities with other antihistamines but differs in sedative properties and clinical applications. Below is a comparison table:

| Compound Name | Class | Unique Features |

|---|---|---|

| Isothipendyl | First-generation | Antipruritic; moderate sedation |

| Diphenhydramine | First-generation | Strong sedative effects; used as a sleep aid |

| Chlorpheniramine | First-generation | Less sedating; commonly used for allergies |

| Cetirizine | Second-generation | Non-sedating; longer duration of action |

| Fexofenadine | Second-generation | Non-sedating; fewer central nervous system effects |

Mécanisme D'action

Isothipendyl Hydrochloride exerts its effects by selectively binding to histamine H1 receptors, thereby blocking the action of endogenous histamine. This leads to the temporary relief of symptoms caused by histamine, such as itching and inflammation. Additionally, this compound exhibits sedative, anticholinergic, and antiserotoninergic effects .

Comparaison Avec Des Composés Similaires

Promethazine: Another first-generation histamine H1 antagonist with similar antihistamine and sedative properties.

Prothipendyl: A compound with similar anticholinergic and antipruritic effects.

Uniqueness: Isothipendyl Hydrochloride is unique due to its specific chemical structure and its ability to selectively bind to histamine H1 receptors. This specificity allows it to effectively alleviate symptoms caused by histamine without causing significant side effects .

Activité Biologique

Isothipendyl hydrochloride, a first-generation antihistamine and anticholinergic agent, is primarily utilized for its antipruritic properties, providing relief from itching associated with allergic reactions and dermatological conditions. This compound exhibits significant biological activity through its selective antagonism of the histamine H1 receptor, which is pivotal in mediating allergic responses.

Isothipendyl acts as a competitive antagonist at the histamine H1 receptor, inhibiting the effects of endogenous histamine. This action results in the alleviation of symptoms such as itching, sneezing, and runny nose associated with allergies. Additionally, isothipendyl possesses anticholinergic properties, which may contribute to its efficacy in reducing secretions and providing symptomatic relief in various allergic conditions .

Pharmacological Profile

The pharmacological profile of isothipendyl includes:

- Chemical Formula : C₁₆H₁₉N₃S

- Molecular Weight : Approximately 285.407 g/mol

- Classification : First-generation antihistamine

- Primary Use : Antipruritic treatment for allergic skin reactions

Binding Affinity Studies

Research has demonstrated that isothipendyl binds effectively to bovine serum albumin (BSA), a major transport protein in blood. Fluorescence spectroscopy studies have indicated a strong binding affinity, suggesting potential interactions with other drugs that may compete for BSA binding sites.

Electrochemical Behavior

The electrochemical characteristics of isothipendyl have been investigated using multiwalled carbon nanotube-modified glassy carbon electrodes. At a concentration of 55 μM, two distinct oxidation peaks were observed in a Britton-Robinson buffer at pH 7.0. The oxidation process was found to be irreversible across a pH range of 2.5–9.0, indicating robust electrochemical activity that could be harnessed for analytical applications .

Comparative Analysis

This compound shares structural similarities with other antihistamines. The following table compares its properties with other compounds in the same class:

| Compound Name | Class | Unique Features |

|---|---|---|

| Isothipendyl | First-generation | Antihistamine with anticholinergic effects |

| Diphenhydramine | First-generation | Strong sedative effects; commonly used as a sleep aid |

| Chlorpheniramine | First-generation | Less sedating; used for allergies |

| Cetirizine | Second-generation | Non-sedating; longer duration of action |

| Fexofenadine | Second-generation | Non-sedating; fewer CNS effects |

Clinical Applications

This compound is commonly utilized in dermatology for its antipruritic effects. It is effective in treating conditions such as:

- Allergic dermatitis

- Insect bites

- Urticaria (hives)

Despite its efficacy, the use of isothipendyl has declined due to the sedative side effects characteristic of first-generation antihistamines .

Research Findings

A clinical trial conducted in 1960 evaluated the effectiveness of this compound (Theruhistin) in dermatological applications. The study reported significant improvements in patients suffering from allergic skin reactions, highlighting its therapeutic potential despite the noted side effects .

Propriétés

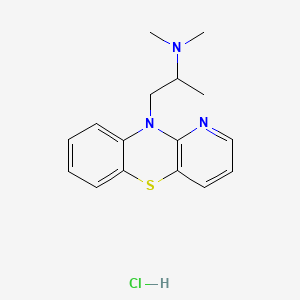

IUPAC Name |

N,N-dimethyl-1-pyrido[3,2-b][1,4]benzothiazin-10-ylpropan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3S.ClH/c1-12(18(2)3)11-19-13-7-4-5-8-14(13)20-15-9-6-10-17-16(15)19;/h4-10,12H,11H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQHCFTORMXCNGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1C2=CC=CC=C2SC3=C1N=CC=C3)N(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20ClN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1046845 | |

| Record name | Isothipendyl hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1046845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34433-15-3, 1225-60-1 | |

| Record name | 10H-Pyrido[3,2-b][1,4]benzothiazine-10-ethanamine, N,N,α-trimethyl-, hydrochloride (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34433-15-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isothipendyl hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1225-60-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isothipendyl hydrochloride [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001225601 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 10-(2-(Dimethylamino)propyl)-10H-pyrido(3,2-b)(1,4)benzothiazine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034433153 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | isothipendyl hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169186 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Isothipendyl hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1046845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isothipendyl hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.598 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 10-[2-(dimethylamino)propyl]-10H-pyrido[3,2-b][1,4]benzothiazine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.278 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOTHIPENDYL HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/953AP1LBV8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.